Mechanism of action of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid
Mechanism of action of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid
The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid , a small-molecule pharmacophore primarily characterized as a BH3-mimetic targeting the anti-apoptotic protein Mcl-1 (Myeloid Cell Leukemia 1).
Executive Summary
2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid (CAS: 953884-77-0) is a synthetic small molecule belonging to the class of sulfonamido-phenylacetic acids . Its primary biological activity is the inhibition of Mcl-1 , a pro-survival member of the Bcl-2 family of proteins. By functioning as a BH3-mimetic , the compound competitively occupies the hydrophobic BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins (such as Bim, Bak, and Bax) and thereby restoring the apoptotic signaling cascade in resistant cancer cells. This scaffold serves as a critical lead structure in the development of high-affinity Mcl-1 inhibitors (e.g., UMI-59 analogs) and is also utilized as a chemical probe in fragment-based drug discovery (FBDD).
Molecular Identity & Structural Pharmacology
Chemical Structure Analysis
The molecule consists of three distinct pharmacophoric elements designed to mimic the key interactions of a BH3 peptide helix:
-
Phenylacetic Acid Core (Anchor): The carboxylic acid moiety functions as an electrostatic anchor. At physiological pH, the carboxylate anion mimics the conserved Aspartate residue (e.g., Asp67 in Bim) found in the BH3 domain of pro-apoptotic proteins.
-
Sulfonamide Linker (Rigidifier): The -SO2-NH- group provides a rigid geometry that orients the aromatic rings and acts as a hydrogen bond donor/acceptor, facilitating specific polar interactions within the binding pocket.
-
Thiophene Tail (Hydrophobic Warhead): The thiophene ring projects into the deep hydrophobic pockets (h2/h3) of the target protein, mimicking conserved hydrophobic residues (such as Leucine or Isoleucine) of the native ligand.
Pharmacophore Definition
| Moiety | Function | Target Interaction (Mcl-1) |
| Carboxylate (-COO⁻) | Electrostatic Anchor | Forms a salt bridge with Arg263 (essential for binding affinity). |
| Phenyl Ring | Scaffold | π-stacking or hydrophobic contact with the groove surface. |
| Sulfonamide (-SO₂NH-) | Linker & H-bond | H-bond interactions with backbone amides; orients the thiophene. |
| Thiophene Ring | Hydrophobic Probe | Occupies the h2/h3 hydrophobic pocket (mimics Leu/Ile of BH3 peptide).[1] |
Primary Mechanism of Action: Mcl-1 Inhibition
Target Biology: The Mcl-1/Bim Axis
Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic "BH3-only" proteins (like Bim, tBid, Puma) and the effector proteins Bak and Bax. In many cancers (e.g., Multiple Myeloma, AML), Mcl-1 is upregulated, preventing mitochondrial outer membrane permeabilization (MOMP) and ensuring cell survival despite oncogenic stress.
Binding Kinetics & Inhibition Mode
The compound acts via a competitive, reversible inhibition mechanism:
-
Docking: The molecule enters the surface groove of Mcl-1.
-
Anchoring: The carboxylate group forms a critical salt bridge with the guanidinium group of Arg263 in Mcl-1. This interaction is the "hotspot" that defines the specificity of the phenylacetic acid class.
-
Hydrophobic Collapse: The thiophene and phenyl rings displace water molecules from the hydrophobic h2 and h3 pockets , stabilizing the complex.
-
Displacement: By occupying this groove, the compound physically blocks the binding interface required for Bim/Bak/Bax sequestration.
Thermodynamic Consequence
The binding event increases the concentration of free (unbound) pro-apoptotic proteins.
-
Free Bim/tBid: Activates Bak/Bax.
-
Free Bak/Bax: Undergoes oligomerization in the mitochondrial outer membrane.
Downstream Signaling & Physiological Effects
Upon successful target engagement, the compound triggers the intrinsic apoptotic pathway.
Caption: The signaling cascade initiated by Mcl-1 inhibition. The compound displaces pro-apoptotic factors, leading to mitochondrial pore formation and cell death.
Experimental Validation Protocols
To validate the mechanism of action of 2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid, the following self-validating experimental workflows are recommended.
Fluorescence Polarization (FP) Binding Assay
Objective: Determine the binding affinity (
-
Reagents:
-
Recombinant human Mcl-1 protein (residues 172-327).
-
Fluorescently labeled tracer peptide (e.g., FAM-Bid BH3 or FAM-Bak BH3).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 0.01% Triton X-100.
-
-
Protocol:
-
Titration: Prepare serial dilutions of the test compound in DMSO.
-
Incubation: Mix Mcl-1 (at
concentration) with the FAM-tracer (10-20 nM) and the test compound. -
Equilibration: Incubate for 30-60 minutes at room temperature in the dark.
-
Measurement: Read Fluorescence Polarization (mP) on a multimode plate reader (Ex: 485 nm, Em: 535 nm).
-
Analysis: Plot mP vs. log[Compound]. A decrease in mP indicates displacement of the tracer.
-
Co-Immunoprecipitation (Co-IP) Mechanism Check
Objective: Confirm disruption of the Mcl-1/Bim complex in live cells.
-
System: Mcl-1 overexpressing cancer cell line (e.g., H929 or AMO-1).
-
Protocol:
-
Treatment: Treat cells with the compound (1-10 µM) for 4-6 hours.
-
Lysis: Lyse cells in mild detergent buffer (1% CHAPS) to preserve protein complexes.
-
Pull-down: Immunoprecipitate Mcl-1 using an anti-Mcl-1 antibody and Protein A/G beads.
-
Western Blot: Elute complexes and blot for Bim .
-
Result: Effective inhibition is demonstrated by a decrease in the amount of Bim co-precipitated with Mcl-1 compared to the vehicle control.
-
Caspase 3/7 Activation Assay
Objective: Verify functional apoptosis induction.
-
Protocol:
-
Seed cells in 96-well plates.
-
Treat with compound for 24 hours.
-
Add luminogenic caspase-3/7 substrate (containing DEVD peptide).
-
Measure luminescence. Signal should be dose-dependent.
-
Therapeutic Context & Limitations
Therapeutic Potential
-
Oncology: Primary utility is in hematological malignancies (Multiple Myeloma, AML) where Mcl-1 is the dominant survival factor.
-
Combination Therapy: Often synergistic with Bcl-2 inhibitors (e.g., Venetoclax) to overcome resistance mechanisms where cells switch dependence from Bcl-2 to Mcl-1.
Structural Limitations
-
Cell Permeability: The carboxylic acid group, while essential for binding Arg263, is ionized at physiological pH, which can limit passive membrane permeability. Ester prodrugs or bioisosteres (e.g., acyl sulfonamides) are often used in advanced drug candidates to improve cellular potency.
-
Selectivity: High selectivity over Bcl-xL is required to avoid thrombocytopenia. The specific "thiophene-sulfonamide" motif helps fine-tune this selectivity profile.
References
-
Friberg, A., et al. "Discovery of Inhibitors of Mcl-1 and Bcl-xL." Journal of Medicinal Chemistry, 2013.
-
Nikolovska-Coleska, Z., et al. "Discovery and in Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α-Hydroxy Phenylacetic Acid Pharmacophore." Journal of Medicinal Chemistry, 2019.[1]
-
PubChem Compound Summary. "2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid (CID 44208825)." National Center for Biotechnology Information.
-
Wan, Y., et al. "Structure-Based Design of Mcl-1 Inhibitors." Cell Chemical Biology, 2018.
